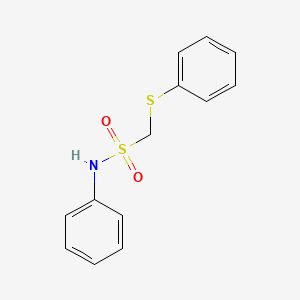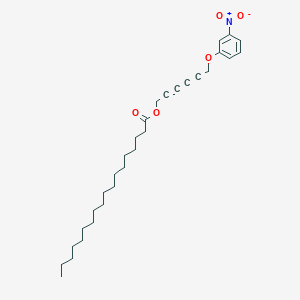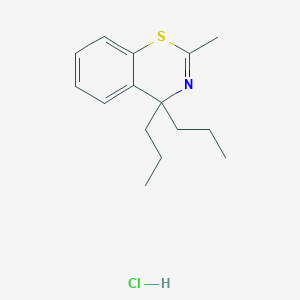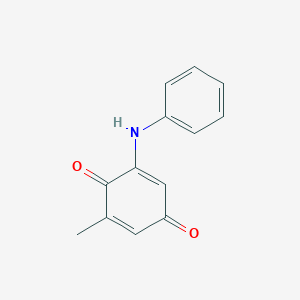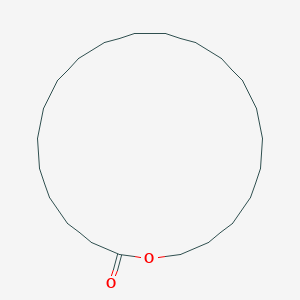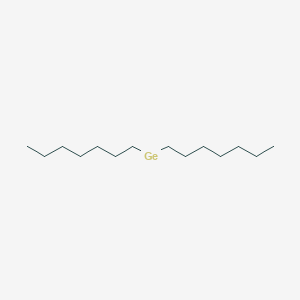
Diheptylgermanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diheptylgermanium is an organogermanium compound that features a germanium atom bonded to two heptyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diheptylgermanium typically involves the reaction of germanium tetrachloride with heptylmagnesium bromide in an anhydrous ether solvent. The reaction proceeds as follows:
GeCl4+2C7H15MgBr→Ge(C7H15)2+2MgBrCl
The reaction is carried out under an inert atmosphere to prevent the hydrolysis of germanium tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diheptylgermanium can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form germanium dioxide and heptane.
Reduction: Reduction reactions can convert this compound to germane derivatives.
Substitution: Substitution reactions can replace the heptyl groups with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Organolithium or organomagnesium reagents are commonly employed.
Major Products Formed
Oxidation: Germanium dioxide and heptane.
Reduction: Germane derivatives.
Substitution: Various organogermanium compounds with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Diheptylgermanium has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and immunomodulatory effects.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of diheptylgermanium involves its interaction with cellular components and molecular targets. It can modulate various biochemical pathways, including those involved in inflammation and immune response. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and enzymes critical to these processes.
Comparación Con Compuestos Similares
Similar Compounds
- Tetramethylgermanium
- Tetraethylgermanium
- Triphenylgermanium chloride
Comparison
Diheptylgermanium is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and biological activity. Compared to tetramethylgermanium and tetraethylgermanium, this compound has different physical and chemical properties that make it suitable for specific applications.
Conclusion
This compound is a versatile organogermanium compound with significant potential in various scientific and industrial fields. Its unique properties and reactivity make it a valuable compound for further research and development.
Propiedades
Número CAS |
57539-74-9 |
|---|---|
Fórmula molecular |
C14H30Ge |
Peso molecular |
271.02 g/mol |
InChI |
InChI=1S/C14H30Ge/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3-14H2,1-2H3 |
Clave InChI |
DVOLCKCCYOKXRI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC[Ge]CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14623489.png)
![Benzamide, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-2-methoxy-5-methyl-](/img/structure/B14623490.png)
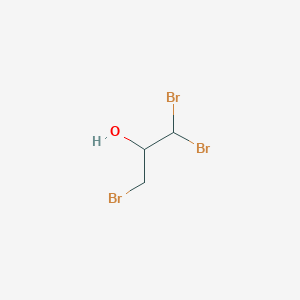
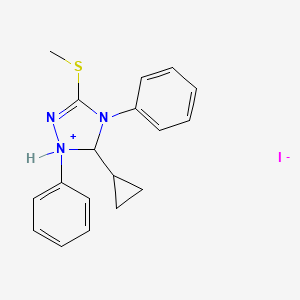
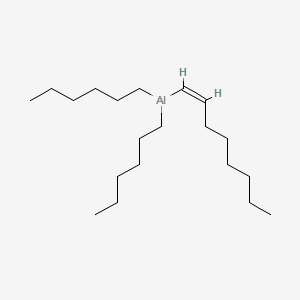
![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)
![2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile](/img/structure/B14623527.png)

